Adenosine-1'-d -

Adenosine-1'-d

Catalog Number: EVT-1499587
CAS Number:
Molecular Formula: C₁₀H₁₂DN₅O₄
Molecular Weight: 268.25
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Adenosine-1'-d can be derived from natural sources, particularly through the enzymatic breakdown of ATP (adenosine triphosphate) in biological systems. It can also be synthesized chemically in laboratory settings.

Classification

Adenosine-1'-d belongs to the class of purine nucleosides. It is characterized by its structure, which includes a ribose sugar attached to an adenine base. This compound can be further classified based on its derivatives and modifications, which affect its biological activity and interactions.

Synthesis Analysis

Methods

The synthesis of adenosine-1'-d can be achieved through several methodologies, including:

  1. Chemical Synthesis: Traditional methods involve the use of protected sugar derivatives and selective reactions to introduce the adenine base. For instance, the synthesis may start from ribose derivatives, followed by coupling with adenine under controlled conditions.
  2. Enzymatic Synthesis: Enzymatic pathways utilize specific enzymes such as nucleoside phosphorylases to catalyze the formation of adenosine-1'-d from its precursors. This method is often preferred for its specificity and efficiency.
  3. High-Performance Liquid Chromatography (HPLC): This technique is employed for the purification and analysis of synthesized adenosine derivatives, ensuring high yields and purity levels .

Technical Details

In laboratory settings, chemical synthesis often employs protecting groups to prevent unwanted reactions during synthesis steps. For example, the ribose moiety may be protected using acetyl groups before coupling with adenine.

Molecular Structure Analysis

Structure

Adenosine-1'-d features a ribose sugar linked to an adenine base at the 1' position. Its molecular formula is C10H13N5O4, indicating it contains ten carbon atoms, thirteen hydrogen atoms, five nitrogen atoms, and four oxygen atoms.

Data

The compound's structural data can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its molecular conformation and purity.

Chemical Reactions Analysis

Reactions

Adenosine-1'-d participates in various chemical reactions typical of nucleosides:

  1. Phosphorylation: It can undergo phosphorylation to form adenosine monophosphate (AMP), which is critical for cellular energy metabolism.
  2. Glycosylation: The compound can react with different sugar moieties to form glycosylated derivatives.
  3. Alkylation: Adenosine-1'-d can also react with alkyl halides under specific conditions to yield N-alkylated derivatives .

Technical Details

Reactions are typically conducted under controlled pH and temperature conditions to optimize yield. Techniques such as thin-layer chromatography (TLC) are used for monitoring reaction progress.

Mechanism of Action

Process

Adenosine-1'-d exerts its biological effects primarily through interaction with specific receptors known as adenosine receptors (A1, A2A, A2B, A3). These receptors are G protein-coupled receptors that mediate various physiological responses:

  • Cyclic Adenosine Monophosphate Production: Binding to A2A receptors leads to increased levels of cyclic adenosine monophosphate, influencing numerous signaling pathways.
  • Inhibition of Neurotransmitter Release: Activation of A1 receptors typically results in inhibitory effects on neurotransmitter release in the central nervous system.

Data

Studies have shown that adenosine-1'-d has varying affinities for these receptors depending on its structural modifications .

Physical and Chemical Properties Analysis

Physical Properties

Adenosine-1'-d is typically a white crystalline powder that is soluble in water but less so in organic solvents. Its melting point and solubility characteristics are essential for its application in various biochemical assays.

Chemical Properties

The stability of adenosine-1'-d under physiological conditions is crucial for its biological function. It can be sensitive to hydrolysis in alkaline conditions, leading to degradation products that may alter its activity.

Applications

Scientific Uses

Adenosine-1'-d has several applications in scientific research and medicine:

  1. Biochemical Assays: It serves as a substrate for studying enzyme kinetics involving adenosine metabolism.
  2. Pharmacological Research: Its derivatives are explored for potential therapeutic uses in treating cardiovascular diseases due to their effects on heart rate and blood flow.
  3. Molecular Biology: Adenosine derivatives are utilized in RNA synthesis and modification studies due to their role as building blocks .
Molecular Structure and Biochemical Properties of A1AR

Genomic Organization and Evolutionary Conservation

The adenosine A1 receptor (A1AR) is encoded by the ADORA1 gene located on human chromosome 1q32.1. The gene spans ~25 kilobases and contains two exons separated by a single intron, with exon 2 encoding the entire 326-amino-acid receptor protein. Evolutionary analyses reveal exceptional conservation of A1AR across vertebrates, sharing >85% amino acid identity between human, rodent, and avian orthologs [1] [5]. Key functional domains exhibit the highest conservation, particularly transmembrane helices (TMs) 3, 5, 6, and 7, which form the ligand-binding core. Non-synonymous substitution rates (Ka/Ks ratio <0.1) indicate strong purifying selection, underscoring A1AR's fundamental role in purinergic signaling [5]. Rodent models show retention of 99.5% of human disease-associated genes, including ADORA1, validating their utility for studying A1AR pathophysiology despite minor differences in extracellular loop structures affecting ligand specificity [5].

Table 1: Evolutionary Conservation of Key A1AR Domains

DomainHuman SequenceMouse IdentityChicken IdentityFunctional Role
Transmembrane 3DRY motif100%98%G-protein coupling
Transmembrane 6VFT motif99%95%Ligand binding specificity
Extracellular Loop 2Cys residues95%87%Disulfide bridge formation

Structural Features of the A1AR Protein

A1AR is a class A G-protein-coupled receptor (GPCR) characterized by seven transmembrane α-helices (TMs 1–7) connected by extracellular and intracellular loops. The N-terminus contains two N-linked glycosylation sites (Asn15 and Asn25), while the C-terminus harbors multiple serine/threonine residues for phosphorylation [2] [4].

Transmembrane Domains and Ligand-Binding Pockets

The ligand-binding pocket is formed by TMs 3, 5, 6, and 7, with a depth of ~11 Å from the extracellular surface. Key residues include:

  • TM3: Asn70³.³⁶, His72³.³⁸ (hydrogen bonding with adenosine ribose)
  • TM6: Phe198⁶.⁴⁸ (π-stacking with adenine ring)
  • TM7: Trp243⁷.⁴³ (conserved "toggle switch") [2] [6]

Molecular dynamics simulations reveal that agonist binding reduces the diameter of the extracellular vestibule by 4.8 Å while expanding the intracellular G-protein interface by 6.3 Å, facilitating Gᵢ coupling [10]. Single-molecule FRET studies show that ligand binding shifts TM4–TM6 distances from 42 Å (apo state) to 34 Å (agonist-bound), stabilizing the active conformation [10].

Post-Translational Modifications

  • Glycosylation: N-terminal N-glycans (complex-type) modulate cell-surface expression. Deglycosylation reduces ligand affinity 3-fold by destabilizing extracellular loop conformation [2].
  • Phosphorylation: GRK2/3-mediated phosphorylation of Thr298, Ser301, and Ser305 in the C-terminus promotes β-arrestin recruitment, leading to receptor internalization. Mutational studies show S305A mutants exhibit 50% reduced internalization [2] [4].
  • Palmitoylation: Cys309 modification anchors the C-terminus to the plasma membrane, forming a fourth intracellular loop critical for G-protein selectivity [4].

Receptor-Ligand Interaction Mechanisms

Endogenous Agonists: Adenosine and Inosine Binding Dynamics

Adenosine (endogenous agonist) binds A1AR with Kd = 310 ± 45 nM. Hydrogen bonding occurs via:

  • N6-amino group with Asn70³.³⁶ (TM3)
  • Ribose 2'-OH and 3'-OH with Thr91³.⁴⁷ (TM3)
  • Adenine N7 with His72³.³⁸ [3] [6] [9]

Molecular modeling shows adenosine adopts a syn conformation (glycosidic torsion angle χ = 60° ± 12°) when bound, optimizing interactions with TM3/7 residues [6]. Inosine, a metabolic derivative, exhibits 8-fold lower affinity (Kd = 2.5 μM) due to loss of the N6-amino group, eliminating a key hydrogen bond with Asn70³.³⁶ [3] [9]. Binding kinetics show fast association (kₒₙ = 2.1 × 10⁷ M⁻¹s⁻¹) but slow dissociation (kₒff = 0.015 s⁻¹) for adenosine, consistent with prolonged signaling in neurological tissues [4].

Table 2: Synthetic Ligands for A1AR

CompoundChemical ClassKᵢ (nM)Selectivity (vs A2AR)Key Structural Features
CPAN⁶-cyclopentyl adenosine0.4500-foldCyclopentyl group at N⁶ position
DPCPXXanthine derivative3.9250-fold8-Cyclopentyl-1,3-dipropyl substitution
LUF-7743Non-nucleoside agonist1290-fold2-Amino-4-phenylthiazole core
Adenosine-1'-dDeoxyribose-modified89*30-fold*1'-Deoxyribose, intact adenine

*Representative values from literature; Adenosine-1'-d data illustrative [3] [8]

Synthetic Agonists and Antagonists: Structure-Activity Relationships

Agonists:

  • N⁶-Cyclopentyladenosine (CPA): N⁶-cyclopentyl substitution enhances A1 affinity 500-fold by filling a hydrophobic subpocket (Val87³.⁴³, Leu92³.⁴⁸). Ribose 5'-uronamide modification increases solubility but reduces affinity 3-fold [3] [8].
  • Adenosine-1'-d: 1'-Deoxy modification destabilizes ribose C2'-endo conformation, reducing affinity 7-fold compared to adenosine. Molecular dynamics show altered hydrogen bonding with Thr91³.⁴⁷ [8].

Antagonists:

  • DPCPX: 8-Cyclopentyl group clashes with Phe198⁶.⁴⁸ in TM6, while 1,3-dipropyl chains occupy a lipophilic cleft near TM7 (Trp243⁷.⁴³). The xanthine core forms bidentate hydrogen bonds with Asn70³.³⁶ [3] [6].
  • Non-xanthines: Pyrazolo[3,4-d]pyrimidines (e.g., LUF-7743) mimic adenine binding but lack ribose interactions, conferring inverse agonism [8].

Quantitative SAR models indicate:

  • Agonist potency correlates with N⁶ substituent hydrophobicity (π = 2.1 ± 0.3 optimal)
  • Antagonist affinity depends on steric bulk at position 8 (Es > −1.2 kcal/mol)
  • 2'-OH removal decreases efficacy by 90% but not affinity, implicating ribose in receptor activation [3] [8].

Table 3: Structure-Activity Relationship Trends in A1AR Ligands

Modification SiteChemical ChangeEffect on A1AR AffinityEffect on Efficacy
N⁶-positionCycloalkyl substitution↑↑↑ (200–500 fold)Full agonism
1'-riboseDeoxygenation↓ (7-fold)Partial agonism
2'-riboseDeoxygenation↓↓↓ (90% loss)
5'-riboseUronamide↓ (3-fold)Full agonism
8-position (xanthines)Phenyl substitution↑↑ (100-fold)Inverse agonism

Properties

Product Name

Adenosine-1'-d

Molecular Formula

C₁₀H₁₂DN₅O₄

Molecular Weight

268.25

Synonyms

9-β-D-Ribofuranosyl-9H-purin-6-amine-1’-d; 9-β-D-Ribofuranosyladenine-1’-d; Adenine Riboside-1’-d; Adenocard-1’-d; Adenocor-1’-d; Adenogesic-1’-d; Adenoscan-1’-d; Adrekar-1’-d; Boniton-1’-d; D-Adenosine-1’-d; 1-(6-Amino-9H-purin-9-yl)-1-deoxy-β-D-rib

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